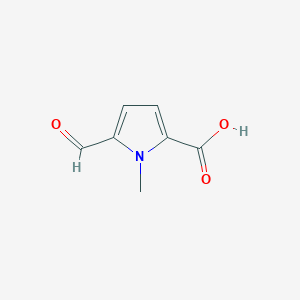
2-Amino-5-bromoisonicotinic acid
Descripción general
Descripción
2-Amino-5-bromoisonicotinic acid is a chemical compound with the CAS Number: 1000339-23-0 . It has a molecular weight of 217.02 and its IUPAC name is 2-amino-5-bromoisonicotinic acid . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 2-amino-5-bromine isonicotinic acid involves several steps including bromination, acetylation reaction, oxidization reaction, ester exchange reaction, and more . The reaction is initiated using 2-amino-4-methylpyridine and the yield of the product is higher than 60 percent .Molecular Structure Analysis
The InChI code for 2-Amino-5-bromoisonicotinic acid is1S/C6H5BrN2O2/c7-4-2-9-5 (8)1-3 (4)6 (10)11/h1-2H, (H2,8,9) (H,10,11) . The InChI key is JJJKKHUIIDAXKW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Amino-5-bromoisonicotinic acid has a density of 1.9±0.1 g/cm³ . Its boiling point is 464.1±45.0 °C at 760 mmHg and its flash point is 234.5±28.7 °C . The compound has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 1.45 and its polar surface area is 76 Ų .Aplicaciones Científicas De Investigación
Genetic Mutagenesis Studies
2-Amino-5-bromoisonicotinic acid, due to its structural similarity to nucleic acid bases, has been researched for its mutagenic effects on organisms like phages. In a study examining the mutagenic effect of various base analogues on phage T4, it was discovered that alongside other compounds, 2-aminopurine showed significant mutagenic activity. These findings are crucial for understanding the genetic mutability and the role such compounds play in genetic research and manipulation Freese, 1959.
Molecular Biology
The base analogue has also been implicated in studies on the mutagenesis of single-stranded DNA. Specific transition mutations induced by compounds like 5-Bromodeoxyuridine and 2-aminopurine in phage S13 were analyzed, offering insights into the complex interactions of these base analogues with the genetic material and how they can lead to mutations Howard & Tessman, 1964.
Chemistry and Biochemistry
In biochemistry, the compound's analogues have been utilized in understanding the biochemical pathways and kinetics. For instance, the study of the in vivo metabolism of similar compounds in rats sheds light on metabolic pathways and the biochemistry of such substances. These insights are crucial for pharmacology and toxicology Kanamori et al., 2002.
Electrocatalysis
From an electrochemical perspective, studies on the electrosynthesis of aminonicotinic acid derivatives, like the electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine, contribute to the field of synthetic chemistry and material science. These findings have implications for the development of new materials and drugs Gennaro et al., 2004.
Proteomics and Drug Design
The compound and its analogues have relevance in the field of proteomics and drug design as well. For instance, the interaction of bromo derivatives with proteins like histone acetyltransferases offers insights into protein structure and function, which is crucial for understanding cellular mechanisms and developing new therapeutic strategies Owen et al., 2000.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-5-bromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKKHUIIDAXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662790 | |
| Record name | 2-Amino-5-bromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromoisonicotinic acid | |
CAS RN |
1000339-23-0 | |
| Record name | 2-Amino-5-bromo-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)


![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)



![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)


